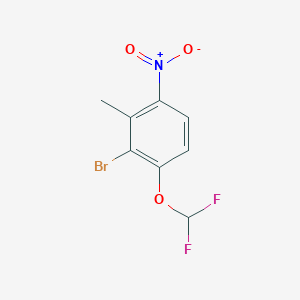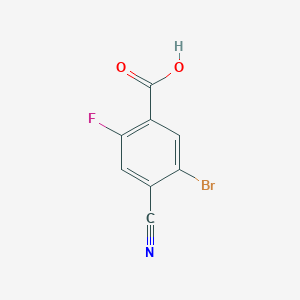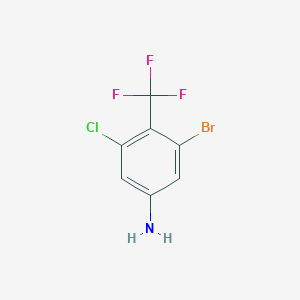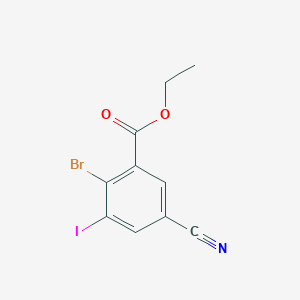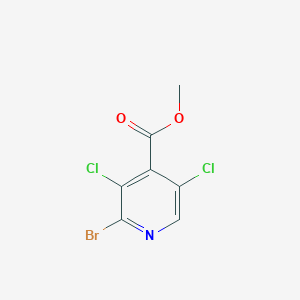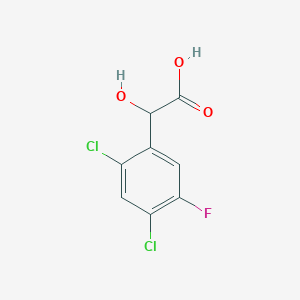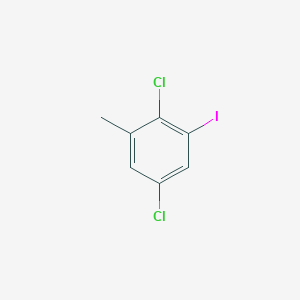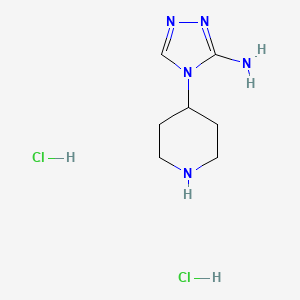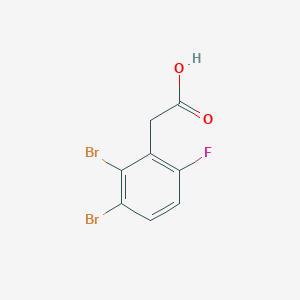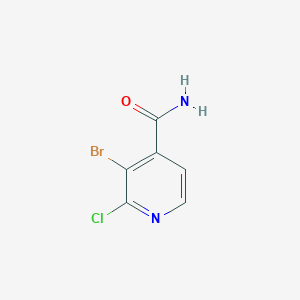
3-Bromo-2-chloroisonicotinamide
Overview
Description
3-Bromo-2-chloroisonicotinamide is a chemical compound with the molecular formula C6H4BrClN2O . It has a molecular weight of 235.47 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with bromo and chloro groups . The exact spatial arrangement of these atoms and their bonds would require more detailed spectroscopic data for precise determination.Physical And Chemical Properties Analysis
This compound is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental determination.Scientific Research Applications
Catalytic Processes and Organic Synthesis
One notable application of compounds structurally related to 3-Bromo-2-chloroisonicotinamide involves their use in organic synthesis, particularly in catalytic processes. For example, ortho-metalation of unprotected 3-bromo and 3-chlorobenzoic acids with hindered lithium dialkylamides showcases a method where bromo- and chloro-substituted compounds serve as precursors for the generation of lithium 3-chloro/bromo-2-lithiobenzoates. These intermediates are crucial for synthesizing a variety of 2-substituted-3-chloro/bromobenzoic acids, highlighting the role of bromo-chloro compounds in facilitating complex organic transformations (Gohier & Mortier, 2003).
Environmental and Water Treatment Studies
Significant research has focused on the environmental behavior and treatment of bromo- and chloro-containing compounds, especially their interactions with disinfection processes in water treatment. For instance, studies on the formation of disinfection by-products (DBPs) during water treatment processes reveal that bromo- and chloro-substituted compounds can lead to the generation of trihalomethanes and haloacetic acids, posing potential health risks. These findings are crucial for understanding the environmental impact of such compounds and for developing safer water treatment strategies (Duong et al., 2003).
Analytical and Sensing Techniques
Research has also explored the use of bromo- and chloro-substituted compounds in developing sensitive analytical and sensing techniques. For example, the application of a sensitive electrochemical sensing system for detecting bromate, a disinfection by-product, highlights the role of bromo- and chloro-substituted compounds in enhancing detection sensitivity and accuracy in environmental monitoring. This is particularly relevant in assessing the safety of drinking water and in ensuring compliance with health guidelines (Lee & Jang, 2017).
Mechanism of Action
Target of Action
3-Bromo-2-chloroisonicotinamide is a derivative of niacin, also known as vitamin B3 . Niacin exists as several molecular compounds that act as the nicotinamide coenzymes precursors . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
The compound’s interaction with its targets results in a variety of effects. Niacin, the parent compound of this compound, has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving niacin and its coenzymes. These coenzymes are involved in redox reactions catalyzed by various enzymes .
Pharmacokinetics
The parent compound, niacin, is known to have high gi absorption and is bbb permeant . The skin permeation of niacin is low .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of niacin, given their structural similarity. Niacin plays a vital role in maintaining efficient cellular function . Further study of its effects on various physiological processes, including the gut microbiome and epigenetic regulation, may lead to new discoveries and treatments for various diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the phytohormone abscisic acid, induced in response to a variety of environmental stresses, plays an important role in modulating diverse plant–pathogen interactions . .
properties
IUPAC Name |
3-bromo-2-chloropyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-4-3(6(9)11)1-2-10-5(4)8/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUQVBAAZVDBDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



